molecular formula C12H7FN2O2 B14325330 5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde CAS No. 106996-79-6

5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde

Cat. No.: B14325330
CAS No.: 106996-79-6
M. Wt: 230.19 g/mol
InChI Key: PMYRTFWJZCLGHQ-UHFFFAOYSA-N
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Description

5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde is a heterocyclic compound that combines a benzimidazole ring with a furan ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde typically involves the condensation of 6-fluoro-1H-benzimidazole with furan-2-carbaldehyde under specific reaction conditions. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents . This reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carboxylic acid.

    Reduction: 5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde is unique due to the presence of both a fluorine atom and a benzimidazole ring, which enhance its reactivity and potential applications. The combination of these structural features makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

106996-79-6

Molecular Formula

C12H7FN2O2

Molecular Weight

230.19 g/mol

IUPAC Name

5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde

InChI

InChI=1S/C12H7FN2O2/c13-7-1-3-9-10(5-7)15-12(14-9)11-4-2-8(6-16)17-11/h1-6H,(H,14,15)

InChI Key

PMYRTFWJZCLGHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C3=CC=C(O3)C=O

Origin of Product

United States

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